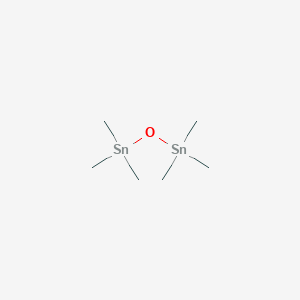
Hexamethyldistannoxane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Hexamethyldistannoxane (HMDTO) is an organotin compound that has been widely used in scientific research due to its unique properties and applications. It is a colorless, odorless, and viscous liquid that is soluble in organic solvents, such as chloroform, benzene, and toluene. HMDTO has been used in various fields of research, including organic chemistry, biochemistry, and materials science.
Mécanisme D'action
The mechanism of action of Hexamethyldistannoxane is not fully understood, but it is believed to involve the interaction of the compound with biological molecules, such as proteins and nucleic acids. Hexamethyldistannoxane has been shown to interact with enzymes involved in DNA replication and repair, leading to inhibition of their activity. Hexamethyldistannoxane has also been shown to bind to proteins involved in signal transduction pathways, leading to modulation of their activity.
Effets Biochimiques Et Physiologiques
Hexamethyldistannoxane has been shown to have both biochemical and physiological effects in various biological systems. In vitro studies have shown that Hexamethyldistannoxane can induce DNA damage and apoptosis in cancer cells, suggesting that it may have potential as an anticancer agent. Hexamethyldistannoxane has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases, such as Parkinson's and Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
The use of Hexamethyldistannoxane in scientific research has several advantages, including its cost-effectiveness, availability, and ease of synthesis. Hexamethyldistannoxane is also a stable compound that can be stored for long periods without degradation. However, Hexamethyldistannoxane has some limitations in lab experiments, including its potential toxicity and reactivity with biological molecules. Therefore, caution should be exercised when handling Hexamethyldistannoxane, and appropriate safety measures should be taken.
Orientations Futures
There are several future directions for research involving Hexamethyldistannoxane. One area of interest is the development of Hexamethyldistannoxane-based MOFs for various applications, such as gas storage, catalysis, and drug delivery. Another area of interest is the investigation of the anticancer and neuroprotective properties of Hexamethyldistannoxane, with the aim of developing new therapies for cancer and neurodegenerative diseases. Additionally, the mechanism of action of Hexamethyldistannoxane needs to be further elucidated to fully understand its biological effects.
Méthodes De Synthèse
The synthesis of Hexamethyldistannoxane involves the reaction of hexamethylditin with an oxidizing agent, such as hydrogen peroxide or sodium hypochlorite. The reaction yields Hexamethyldistannoxane and a byproduct, which is usually tin oxide. The synthesis can be carried out under mild conditions and is relatively simple, making Hexamethyldistannoxane a cost-effective and widely available compound for research purposes.
Applications De Recherche Scientifique
Hexamethyldistannoxane has been used in various scientific research applications, including as a reagent in organic synthesis, as a catalyst in polymerization reactions, and as a precursor for the preparation of tin oxide nanoparticles. Hexamethyldistannoxane has also been used as a source of tin in the synthesis of metal-organic frameworks (MOFs), which are porous materials that have potential applications in gas storage, catalysis, and drug delivery.
Propriétés
Numéro CAS |
1692-18-8 |
|---|---|
Nom du produit |
Hexamethyldistannoxane |
Formule moléculaire |
C6H18OSn2 |
Poids moléculaire |
343.6 g/mol |
Nom IUPAC |
trimethyl(trimethylstannyloxy)stannane |
InChI |
InChI=1S/6CH3.O.2Sn/h6*1H3;;; |
Clé InChI |
YPUBDZDOJVNIDZ-UHFFFAOYSA-N |
SMILES |
C[Sn](C)(C)O[Sn](C)(C)C |
SMILES canonique |
C[Sn](C)(C)O[Sn](C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-[[(7S,8R,9S,10R)-7,8,9-trihydroxy-7,8,9,10-tetrahydrobenzo[a]pyren-10-yl]amino]-3H-purin-6-one](/img/structure/B154207.png)

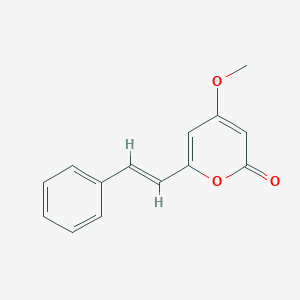





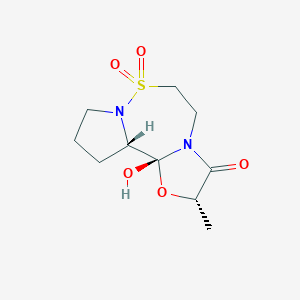

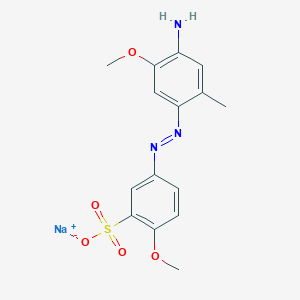
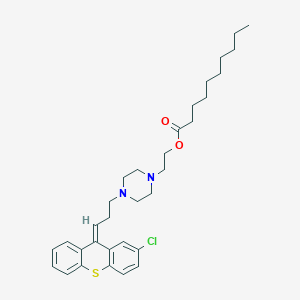
![1H-Benz[f]indene, 2,3-dihydro-](/img/structure/B154233.png)
